1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate
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Overview
Description
1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate is a chemical compound with the molecular formula C13H14N2O5 It is known for its unique structure, which includes an imidazolidine ring substituted with benzyl and methyl groups
Preparation Methods
The synthesis of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as benzylamine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the imidazolidine ring.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate has found applications in various fields of scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate can be compared with other similar compounds, such as:
1-benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate: This compound has a tert-butyl group instead of a methyl group, which may influence its reactivity and applications.
1-benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate: This compound is structurally similar but may have different physical and chemical properties due to variations in substituents.
Properties
IUPAC Name |
1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKSBDJDSGYUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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